molecular formula C21H20N4O B11453837 2-(3-{[4-(Propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrazin-2-yl)phenol

2-(3-{[4-(Propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrazin-2-yl)phenol

Cat. No.: B11453837
M. Wt: 344.4 g/mol
InChI Key: KUVJPWYFLCPYRZ-UHFFFAOYSA-N
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Description

2-(3-{[4-(Propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrazin-2-yl)phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrazine core, which is fused with a phenol group and a propan-2-yl substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[4-(Propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrazin-2-yl)phenol typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyrazine with a substituted benzaldehyde to form an imidazo[1,2-a]pyrazine intermediate. This intermediate is then reacted with 4-(propan-2-yl)aniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[4-(Propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrazin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like nitric acid (HNO3) for nitration. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, dihydro derivatives from reduction, and nitro or halogenated derivatives from substitution reactions .

Mechanism of Action

The mechanism of action of 2-(3-{[4-(Propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrazin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects . Additionally, it can interact with bacterial cell membranes, disrupting their integrity and leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[4-(Propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrazin-2-yl)phenol is unique due to its fused imidazo[1,2-a]pyrazine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

2-[3-(4-propan-2-ylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol

InChI

InChI=1S/C21H20N4O/c1-14(2)15-7-9-16(10-8-15)23-21-20(17-5-3-4-6-18(17)26)24-19-13-22-11-12-25(19)21/h3-14,23,26H,1-2H3

InChI Key

KUVJPWYFLCPYRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=CC=C4O

Origin of Product

United States

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